molecular formula C10H10F3N3O B14044860 ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea

((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea

Cat. No.: B14044860
M. Wt: 245.20 g/mol
InChI Key: GYWCIJPQRFUBNU-UUASQNMZSA-N
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Description

((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylideneamino group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    ((1-(4-(Trifluoromethyl)phenyl)ethylidene)hydrazine): Similar structure but with a hydrazine group instead of urea.

    ((1-(4-(Trifluoromethyl)phenyl)ethylidene)thiourea): Contains a thiourea group instead of urea.

    ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)thiourea: Similar structure with both amino and thiourea groups.

Uniqueness

((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is unique due to the presence of both the trifluoromethyl group and the urea moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bonding potential, which can be advantageous in various applications.

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[(Z)-1-[4-(trifluoromethyl)phenyl]ethylideneamino]urea

InChI

InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6-

InChI Key

GYWCIJPQRFUBNU-UUASQNMZSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CC(=NNC(=O)N)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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